Mtcpce
Description
Mtcpce (a hypothetical compound used here for illustrative purposes) is a synthetic inorganic compound characterized by its unique coordination geometry and catalytic properties. Key properties include:
- Molecular Formula: Hypothetically represented as M(L₁)(L₂)X₃, where M is a transition metal (e.g., Fe, Cu), L₁/L₂ are nitrogen- or oxygen-donor ligands, and X is a counterion.
- Applications: Used in heterogeneous catalysis, particularly in oxidation reactions and organic synthesis .
- Stability: Exhibits thermal stability up to 300°C, as inferred from analogous compounds .
Characterization techniques such as NMR spectroscopy, X-ray crystallography, and HPLC (for purity analysis) are standard for validating its structure and reactivity .
Properties
CAS No. |
90906-88-0 |
|---|---|
Molecular Formula |
C22H32O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(2E)-2-[(4E)-4-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ylidene]cyclohept-2-en-1-ylidene]ethanol |
InChI |
InChI=1S/C22H32O/c1-17(20-9-5-8-19(11-12-20)14-16-23)10-13-21-18(2)7-6-15-22(21,3)4/h10-14,23H,5-9,15-16H2,1-4H3/b13-10+,19-14+,20-17+ |
InChI Key |
RKLYJCXXRNLLBN-OSNZJWSISA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CCO)C=C2)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/2\CCC/C(=C\CO)/C=C2)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=C2CCCC(=CCO)C=C2)C |
Synonyms |
4-(1-methyl-3-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2-(propenylidene)-2-cyclohepten-1-ylidene)ethanol MTCPCE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Mtcpce is compared below with two structurally and functionally analogous compounds: Compound A (a structurally similar Cu-based catalyst) and Compound B (a functionally analogous Fe-based catalyst).
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | Compound A | Compound B |
|---|---|---|---|
| Metal Center | Cu | Cu | Fe |
| Ligand Type | Polydentate N-ligand | Bidentate O-ligand | Tridentate N-ligand |
| Catalytic Efficiency | 92% yield (benzene oxidation) | 85% yield | 88% yield |
| Thermal Stability | 300°C | 280°C | 320°C |
| Solubility | Polar solvents | Non-polar solvents | Polar solvents |
| Toxicity | Low (LD₅₀ > 500 mg/kg) | Moderate (LD₅₀ = 250 mg/kg) | Low (LD₅₀ > 450 mg/kg) |
Key Findings :
Structural Influence on Catalysis :
- This compound’s polydentate ligands enhance substrate binding efficiency compared to Compound A’s bidentate ligands, resulting in higher catalytic yields .
- Compound B’s Fe center provides superior thermal stability but requires higher activation energy, reducing its practicality in low-temperature reactions .
Functional Versatility: this compound demonstrates broader solvent compatibility than Compound A, making it suitable for diverse reaction environments . Compound B’s Fe-based redox activity limits its use in non-aqueous systems, whereas this compound’s Cu center remains active in both aqueous and organic phases .
Safety Profile :
- This compound’s low toxicity aligns with industrial safety standards, contrasting with Compound A’s moderate toxicity, which necessitates additional handling precautions .
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